Cas no 495-32-9 (Nodakenetin)

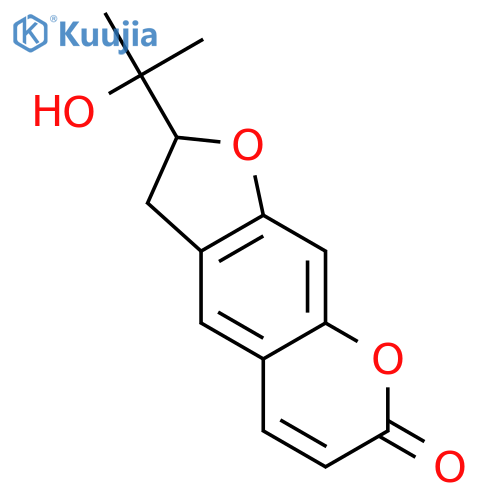

Nodakenetin structure

Nodakenetin 化学的及び物理的性質

名前と識別子

-

- 7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (2R)-

- (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one

- NODAKENETIN

- (-)-Marmesin

- (+-)-Marmesin

- (S)-Marmesin

- 2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one

- 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one

- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-(+)-

- AC1L1AUX

- CCRIS 5728

- STOCK1N-61085

- Prangeferol

- [ "Prangeferol", " (-)-Nodakenetin" ]

- Marmesin

- PKL4EW8LPQ

- (R)-2-(1-Hydroxy-1-methylethyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one

- (2R)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydrofuro[3,2-g]chromen-7-one

- (2R)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one

- H5D33D

- (R)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one

- CS-0019605

- 495-32-9

- CHEBI:132623

- Nodakenetic

- (R,S)-2-(1-Hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one

- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (R)-

- 7H-Furo[3,2g][1]-benzopyran-7-one, (-2,3-dihydro-2-(1-hydroxy-1-hydroxymethylethyl)-, (R)

- C09278

- (-)-Prangeferol

- NODAKATIN

- CHEBI:49083

- Nodakenitin

- 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 2,3-DIHYDRO-2-(1-HYDROXY-1-METHYLETHYL)-, (2R)-

- MLS001163827

- HMS2871G16

- 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 2,3-DIHYDRO-2-(1-HYDROXY-1-METHYLETHYL)-, (-)-

- CHEMBL1464240

- UNII-PKL4EW8LPQ

- MS-23485

- SMR000539229

- DTXSID00964239

- (R)-(-)-NODAKENETIN

- Q27121472

- NANI

- AKOS016023681

- s3245

- 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one

- AC-35120

- HY-N2276

- (+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one

- (7S)-marmesin

- (+)-Marmesin

- Marmesin; (S)-form

- S-(+)-marmesin

- (S)-(+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one

- (S)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one

- DA-56239

- Nodakenetin

-

- インチ: 1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1

- InChIKey: FWYSBEAFFPBAQU-GFCCVEGCSA-N

- ほほえんだ: O1C2C([H])=C3C(C([H])=C([H])C(=O)O3)=C([H])C=2C([H])([H])[C@]1([H])C(C([H])([H])[H])(C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 246.089209g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 246.089209g/mol

- 単一同位体質量: 246.089209g/mol

- 水素結合トポロジー分子極性表面積: 55.8Ų

- 重原子数: 18

- 複雑さ: 387

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 246.26

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.334

- ふってん: 434°Cat760mmHg

- フラッシュポイント: 168°C

- PSA: 55.76

- LogP: 1.86740

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Nodakenetin セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Nodakenetin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1413-5 mg |

Nodakenetin |

495-32-9 | 99.97% | 5mg |

¥4660.00 | 2022-02-28 | |

| Chengdu Biopurify Phytochemicals Ltd | BP3273-100mg |

Nodakenetin |

495-32-9 | 98% | 100mg |

$550 | 2023-09-20 | |

| TRC | M000225-1g |

(-)-Marmesin |

495-32-9 | 1g |

$ 11200.00 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1413-1 mL * 10 mM (in DMSO) |

Nodakenetin |

495-32-9 | 99.97% | 1 mL * 10 mM (in DMSO) |

¥ 3140 | 2023-09-07 | |

| A2B Chem LLC | AG28349-25mg |

Nodakenetin |

495-32-9 | 98% | 25mg |

$1406.00 | 2024-04-19 | |

| 1PlusChem | 1P00DHGD-5mg |

NODAKENETIN |

495-32-9 | 99% | 5mg |

$552.00 | 2024-05-01 | |

| A2B Chem LLC | AG28349-50mg |

Nodakenetin |

495-32-9 | 98% | 50mg |

$382.00 | 2023-12-30 | |

| Ambeed | A721495-25mg |

(R)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one |

495-32-9 | 98% | 25mg |

$309.0 | 2025-02-27 | |

| Aaron | AR00DHOP-1mg |

Nodakenetin |

495-32-9 | 98% | 1mg |

$170.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1251937-25mg |

NODAKENETIN |

495-32-9 | 99% | 25mg |

$295 | 2025-02-20 |

Nodakenetin 関連文献

-

Sonda Ammar,María del Mar Contreras,Olfa Belguith-Hadrich,Antonio Segura-Carretero,Mohamed Bouaziz Food Funct. 2015 6 3663

-

Sonda Ammar,María del Mar Contreras,Olfa Belguith-Hadrich,Mohamed Bouaziz,Antonio Segura-Carretero RSC Adv. 2015 5 20035

-

3. The biosynthesis of shikimate metabolitesP. M. Dewick Nat. Prod. Rep. 1990 7 165

-

Xingwang Zhang,Shengying Li Nat. Prod. Rep. 2017 34 1061

-

5. The chemistry of extractives from hardwoods. Part XVI. Coumarin constituents of Fagara macrophylla, Zanthoxylum flavum, and Chloroxylon swieteniaF. E. King,J. R. Housley,T. J. King J. Chem. Soc. 1954 1392

495-32-9 (Nodakenetin) 関連製品

- 5058-13-9(Columbianadin)

- 13895-92-6(7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-9-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S)-)

- 483-90-9(Toddalolactone)

- 13849-08-6(S-(+)-Marmesin)

- 3804-70-4((+)-Columbianetin)

- 23458-02-8(decursinol)

- 23180-65-6((+)-Columbianetin acetate)

- 28095-18-3(Ulopterol)

- 23971-42-8(Meranzin)

- 5875-49-0(Meranzin hydrate)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:495-32-9)Nodakenetin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:495-32-9)Nodakenetin

清らかである:99%/99%/99%

はかる:10mg/25mg/50mg

価格 ($):172.0/278.0/472.0